(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18(6-4-13-3-5-16-17(10-13)25-12-24-16)20-11-19(22)8-1-2-15-14(19)7-9-23-15/h3-7,9-10,22H,1-2,8,11-12H2,(H,20,21)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGYXYBRDLDBV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide is a derivative of acrylamide that incorporates a benzo[d][1,3]dioxole moiety and a tetrahydrobenzofuran structure. This unique combination suggests potential biological activities relevant to medicinal chemistry, particularly in the fields of oncology and neurology.
Antioxidant Properties
Research indicates that compounds with benzo[d][1,3]dioxole structures often exhibit significant antioxidant activities. For example, studies have shown that derivatives of this structure can scavenge free radicals effectively and protect cellular components from oxidative stress. The incorporation of hydroxyl groups in the tetrahydrobenzofuran moiety enhances this activity by improving solubility and bioavailability .
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar compounds. For instance, derivatives containing the benzo[d][1,3]dioxole scaffold have shown cytotoxic effects against various cancer cell lines. In vitro assays reveal that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 15.2 | Disruption of cell cycle and apoptosis induction |
| HeLa (Cervical) | 12.8 | Activation of caspases leading to programmed cell death |
Neuroprotective Effects
The tetrahydrobenzofuran component suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to enhance neuronal survival and function. For example, one study demonstrated that certain derivatives could protect HT-22 neuronal cells from corticosterone-induced neurotoxicity by inhibiting phosphodiesterase II (PDE2), which is linked to neuroprotection .
Case Studies
- Study on Antioxidant Activity : A recent study evaluated various derivatives of benzo[d][1,3]dioxole for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide exhibited high scavenging activities with IC50 values ranging from 20 to 50 µM .
- Anticancer Evaluation : In a comparative study involving multiple acrylamide derivatives, it was found that those incorporating both benzo[d][1,3]dioxole and tetrahydrobenzofuran moieties showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents . The mechanism was attributed to the modulation of apoptotic pathways.
類似化合物との比較
Structural and Functional Comparison with Similar Acrylamide Derivatives
Acrylamide derivatives are widely explored for their bioactivity, with structural variations significantly influencing pharmacological profiles. Below is a detailed comparison:
Table 1: Structural Comparison of Key Acrylamide Derivatives
Key Observations :
Chemical Similarity Analysis
Quantitative similarity assessment using Tanimoto coefficients (binary fingerprints) and subgraph matching (graph-based comparison) reveals:
Q & A
Q. What advanced separation technologies improve purification of complex mixtures (e.g., diastereomers)?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA columns with hexane/ethanol gradients for enantiomer resolution .
- Membrane Technologies : Apply nanofiltration (MWCO 500 Da) to separate low-MW byproducts .
- Simulated Moving Bed (SMB) : Automate large-scale purification for high-purity batches (>99.5%) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
